molecular formula C12H13F3 B8056042 [(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene

[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene

Cat. No.: B8056042
M. Wt: 214.23 g/mol
InChI Key: WGKUQXLPNSXGNG-DDHJBXDOSA-N
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Description

[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene is an organic compound characterized by a cyclohexane ring substituted with three fluorine atoms and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane, which is subjected to fluorination to introduce the fluorine atoms at the 2, 3, and 5 positions.

    Fluorination: This step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure regioselectivity.

    Aromatic Substitution: The fluorinated cyclohexane is then subjected to a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the benzene ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: H₂ with Pd/C or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Cyclohexyl derivatives, reduced aromatic rings.

    Substitution: Amino or thiol-substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology

In biological research, this compound can be used to study the effects of fluorination on biological activity and molecular interactions.

Medicine

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, that benefit from the unique properties imparted by fluorination.

Mechanism of Action

The mechanism by which [(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing electronic properties and steric interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]methane
  • [(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]ethane
  • [(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]propane

Uniqueness

[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene is unique due to the presence of a benzene ring, which imparts additional aromatic stability and potential for π-π interactions. This distinguishes it from other fluorinated cyclohexyl derivatives that lack aromaticity.

Properties

IUPAC Name

[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKUQXLPNSXGNG-DDHJBXDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C(C1C2=CC=CC=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[C@H]([C@@H]([C@H]1C2=CC=CC=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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